Java Red A

Description

Historical Context and Ethnobotanical Significance of Pigmented Plant Varieties from the Java Region

Overview of Secondary Metabolite Classes Prevalent in Java Red Sources

Plants from Java, particularly those with red hues, are known to contain a diverse range of secondary metabolites. These compounds are not directly involved in primary growth and development but play crucial roles in plant defense, signaling, and attracting pollinators. Among the most prevalent classes contributing to the coloration and bioactivity of "Java Red" sources are anthocyanins, flavonoids, and phenolic acids. Studies on plants like Java plum (Syzygium cumini) and red rice bran from East Java confirm the presence of these compound classes. mdpi.comugm.ac.id Java tea (Orthosiphon aristatus), another medicinal plant popular in tropical countries including Indonesia, is also rich in polyphenols, flavonoids, and phenolic acids. scispace.comipb.ac.id

Anthocyanins are water-soluble pigments responsible for the red, purple, and blue colors observed in many fruits, vegetables, and flowers. byjus.comtandfonline.comturito.comencyclopedia.pubchula.ac.th They belong to the flavonoid group of phenolic compounds. tandfonline.comturito.com The basic structure of anthocyanins is a C6-C3-C6 carbon skeleton, specifically a 2-phenylbenzopyrylium or flavylium (B80283) salt. byjus.comtandfonline.comturito.comencyclopedia.pubpharmiweb.com

The structural diversity among anthocyanins arises from variations in hydroxylation and methylation patterns on the B ring, the type and position of attached sugars (glycosylation), and the acylation of sugar moieties with organic acids. tandfonline.comencyclopedia.pubpharmiweb.com The aglycone forms of anthocyanins are called anthocyanidins. tandfonline.comwikipedia.org There are at least 650 different anthocyanins identified in nature, derived from about 30 different anthocyanidins. pharmiweb.com The six most common anthocyanidins are cyanidin, pelargonidin, delphinidin, peonidin, petunidin, and malvidin. tandfonline.comencyclopedia.pubpharmiweb.com

In Java plum fruit (Syzygium cumini), specific anthocyanins identified include cyanidin-3-O-glucoside, delphinidin-3-O-glucoside, and petunidin-3-O-glucoside. scientific.netresearchgate.net

Flavonoids are a large class of polyphenolic secondary metabolites found in plants, characterized by a 15-carbon skeleton consisting of two phenyl rings (A and B) connected by a three-carbon heterocyclic ring (C). mdpi.comwikipedia.orgresearchgate.netnih.govencyclopedia.pub This structure is often abbreviated as C6-C3-C6. encyclopedia.pubwikipedia.orgresearchgate.netnih.gov Flavonoids are classified into several subclasses based on the structural modifications, degree of oxidation, and unsaturation of the C ring. wikipedia.orgresearchgate.netnih.govencyclopedia.pubgroenkennisnet.nl

Key subclasses of flavonoids include:

Anthocyanidins: The aglycones of anthocyanins, featuring a flavylium ion skeleton. wikipedia.orgencyclopedia.pub

Flavones: Characterized by a double bond between C2 and C3 in the C ring and a carbonyl group at C4. nih.govencyclopedia.pub Examples include apigenin (B1666066) and luteolin. nih.gov

Flavanones: Possess a carbonyl group at C4 but lack the C2-C3 double bond. encyclopedia.pub

Flavonols: Have a carbonyl group at C4, a C2-C3 double bond, and a hydroxyl group at C3. encyclopedia.pub Quercetin and kaempferol (B1673270) are examples. encyclopedia.pubgroenkennisnet.nlpan.olsztyn.pl

Isoflavones: Differ by having the B ring attached to C3 of the heterocyclic ring. wikipedia.orgnih.gov Examples include genistein (B1671435) and daidzein. wikipedia.orgnih.gov

Flavanols (Flavan-3-ols): Characterized by a hydroxyl group at C3 and a saturated C ring. encyclopedia.pub Catechin and epicatechin are examples. mdpi.comnih.gov

Chalcones: Lack the heterocyclic ring but are often classified as flavonoids due to their C6-C3-C6 structure. wikipedia.orgencyclopedia.pubgroenkennisnet.nl

Flavonoids often occur as glycosides, where one or more sugar units are attached to the aglycone structure. byjus.comtandfonline.comnih.govencyclopedia.pub In Java plum seeds, flavonoids such as catechin, quercetin, kaempferol, epicatechin, myricetin, and rutin (B1680289) have been reported. mdpi.comnih.gov Red rice bran from East Java also contains flavonoids like quercetin, apigenin, catechin, luteolin, and myricetin. ugm.ac.id

Phenolic acids are another significant class of plant-derived bioactive compounds found in "Java Red" sources. researchgate.netnih.govencyclopedia.pub They are characterized by a benzene (B151609) ring with one or more hydroxyl substituents and a carboxylic group. researchgate.netencyclopedia.pub Phenolic acids are synthesized via the shikimic acid pathway. nih.govmdpi.comnih.gov They are broadly classified into two main groups: hydroxybenzoic acids (derived from benzoic acid) and hydroxycinnamic acids (derived from cinnamic acid). Examples include gallic acid, protocatechuic acid, p-hydroxybenzoic acid, caffeic acid, p-coumaric acid, ferulic acid, and sinapic acid. researchgate.netencyclopedia.pubflvc.org

Java plum seeds contain various phenolic acids, including gallic acid, ferulic acid, and p-coumaric acid. mdpi.comnih.govnih.gov Java tea (Orthosiphon aristatus) is also noted for its phenolic acid content, including rosmarinic acid. scispace.comsmujo.idresearcherslinks.com Red rice bran from East Java has been shown to contain phenolic acids. ugm.ac.id

Besides anthocyanins, flavonoids, and phenolic acids, other bioactive metabolites present in "Java Red" sources and other Java plants may include terpenoids, alkaloids, tannins, saponins, and steroids, depending on the specific plant species and plant part. mdpi.commdpi.comnih.govijnrd.orgscispace.comukm.myresearchgate.netmdpi.com

Academic Research Landscape and Interdisciplinary Relevance

Academic research on the chemical constituents of plants from the Java region is actively ongoing, driven by their ethnobotanical significance and potential health benefits. Studies focus on identifying and characterizing the phytochemical profiles of various plants, including those with red pigmentation. ipb.ac.idmdpi.comugm.ac.id Research employs techniques such as LC-MS and GC-MS to analyze the complex mixtures of secondary metabolites. ugm.ac.idscientific.netresearchgate.netscielo.br

The interdisciplinary relevance of this research spans several fields, including pharmacognosy, phytochemistry, food science, and ethnobotany. Investigations into the antioxidant, anti-inflammatory, antidiabetic, and antimicrobial properties of extracts and isolated compounds from Java plants highlight their potential applications. mdpi.comijnrd.orgscispace.comtandfonline.comchula.ac.thpan.olsztyn.plresearchgate.netnih.govmdpi.com For example, studies on Java plum explore its antidiabetic potential, linked to compounds like jambosine, gallic acid, and flavonoids. mdpi.comnih.govijnrd.org Research on red rice bran investigates its antioxidant and antidiabetic activities, correlating with its flavonoid and phenolic content. ugm.ac.idresearchgate.net The stability of anthocyanins from Java plum fruits under different conditions is also a subject of research, suggesting their potential as natural colorants. scientific.netresearchgate.net Furthermore, studies are exploring methods to enhance the production of these valuable secondary metabolites, such as through plant tissue culture techniques. smujo.idresearcherslinks.com

The academic landscape is continuously evolving, with ongoing efforts to fully understand the biosynthesis, biological activities, and potential applications of the diverse chemical compounds found in "Java Red" sources and other plants native to Java.

Structure

3D Structure of Parent

Properties

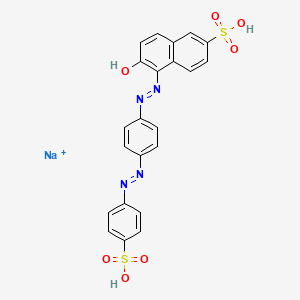

CAS No. |

6406-66-2 |

|---|---|

Molecular Formula |

C22H16N4NaO7S2+ |

Molecular Weight |

535.5 g/mol |

IUPAC Name |

sodium;6-hydroxy-5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid |

InChI |

InChI=1S/C22H16N4O7S2.Na/c27-21-12-1-14-13-19(35(31,32)33)10-11-20(14)22(21)26-25-16-4-2-15(3-5-16)23-24-17-6-8-18(9-7-17)34(28,29)30;/h1-13,27H,(H,28,29,30)(H,31,32,33);/q;+1 |

InChI Key |

ILTGBRCWJYLHTC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)O)O.[Na+] |

Origin of Product |

United States |

Advanced Methodologies for Isolation and Extraction of Java Red Chemical Constituents

Mechanistic Principles of Extraction Technologies

The effective isolation of bioactive compounds from plant materials is a critical step in phytochemical research. The choice of extraction technology is dictated by the chemical nature of the target compounds and the matrix in which they are found. For the red constituents of Pterocarpus santalinus, a variety of methods can be employed, each with its own set of mechanistic principles.

Solvent-Based Extraction Optimization for Polar and Non-Polar Constituents

Solvent-based extraction remains a cornerstone of natural product isolation due to its versatility and scalability. The principle of "like dissolves like" governs this process, where the polarity of the solvent is matched with the polarity of the target compounds to maximize extraction efficiency. The heartwood of Pterocarpus santalinus contains a mixture of compounds with varying polarities, including the red pigments santalins, as well as flavonoids, tannins, and terpenoids. veterinaria.org

The selection of an appropriate solvent or solvent system is paramount. Polar solvents like methanol (B129727), ethanol (B145695), and water are effective for extracting polar compounds such as glycosides and some flavonoids. iipseries.org Non-polar solvents, including hexane (B92381) and chloroform, are suitable for extracting lipids and some terpenoids. iipseries.org Often, a sequential extraction with solvents of increasing polarity is employed to fractionate the extract based on the polarity of the constituents.

Table 1: Solvent Polarity and Target Constituents from Pterocarpus santalinus

| Solvent | Polarity Index | Target Constituents |

|---|---|---|

| n-Hexane | 0.1 | Waxes, Fats, Fixed Oils |

| Chloroform | 4.1 | Terpenoids, some Alkaloids |

| Ethyl Acetate (B1210297) | 4.4 | Flavonoids, Tannins |

| Acetone | 5.1 | Phenolic Compounds, Santalins |

| Ethanol | 5.2 | Flavonoids, Saponins, Santalins |

| Methanol | 5.1 | Most Polar Compounds, Glycosides |

This is an interactive table. You can sort and filter the data by clicking on the column headers.

Optimization of solvent-based extraction involves manipulating several parameters, including temperature, extraction time, and the solid-to-solvent ratio. Elevated temperatures can increase the solubility and diffusion rate of the target compounds, but may also lead to their degradation.

Supercritical Fluid Extraction Techniques

Supercritical fluid extraction (SFE) is an advanced technique that utilizes a fluid at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. Carbon dioxide (CO₂) is the most commonly used supercritical fluid due to its low critical temperature (31.1 °C), non-toxicity, and non-flammability. dergipark.org.tr

The primary advantage of SFE is the ability to tune the solvating power of the supercritical fluid by altering the pressure and temperature. This allows for the selective extraction of different compounds. For non-polar compounds, supercritical CO₂ alone is effective. However, for more polar compounds like santalins, a polar co-solvent (modifier) such as ethanol or methanol is often added to the supercritical CO₂ to increase its solvating power. dergipark.org.tr This technique offers the advantage of obtaining solvent-free extracts, as the CO₂ can be easily removed by depressurization.

Microwave-Assisted and Ultrasound-Assisted Extraction Strategies

Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are modern techniques that can significantly reduce extraction times and solvent consumption.

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and the plant matrix, causing the plant cells to rupture and release their contents into the solvent. marmara.edu.tr This rapid heating leads to a more efficient extraction process. Research on the extraction of santalin (B1143339) from red sandalwood powder has demonstrated the effectiveness of MAE, with optimal color yield achieved after just a few minutes of microwave treatment. marmara.edu.trmdpi.com

Ultrasound-Assisted Extraction (UAE) , also known as sonication, employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates localized high pressure and temperature, leading to cell disruption and enhanced mass transfer of the target compounds into the solvent. iipseries.org

Table 2: Comparison of Advanced Extraction Techniques for Red Pigments

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| SFE | Tunable solvating power of supercritical fluids | High selectivity, solvent-free extract, low-temperature operation | High initial equipment cost, may require co-solvents for polar compounds |

| MAE | Rapid heating by microwave energy | Reduced extraction time, lower solvent consumption | Potential for thermal degradation of sensitive compounds, requires polar solvents |

| UAE | Acoustic cavitation and cell disruption | Increased efficiency, suitable for thermolabile compounds, lower energy consumption | Potential for free radical formation, localized high temperatures |

This is an interactive table. You can sort and filter the data by clicking on the column headers.

Fractionation and Purification Protocols

Following the initial extraction, the crude extract is a complex mixture of various phytochemicals. To isolate the desired red constituents, further fractionation and purification steps are necessary.

Chromatographic Separation for Compound Enrichment

Chromatography is a powerful technique for separating the components of a mixture. Column chromatography is a widely used method for the fractionation of plant extracts. researchgate.net The crude extract is loaded onto a stationary phase (e.g., silica (B1680970) gel or alumina) packed in a column, and a mobile phase (a solvent or a mixture of solvents) is passed through the column. Separation occurs based on the differential affinities of the compounds for the stationary and mobile phases.

For the isolation of santalins from Pterocarpus santalinus extract, a step-gradient elution with solvents of increasing polarity, such as a hexane-ethyl acetate gradient, can be employed. researchgate.net Fractions are collected and analyzed (e.g., by Thin Layer Chromatography) to identify those containing the target red pigments. Further purification can be achieved using techniques like High-Performance Liquid Chromatography (HPLC), which offers higher resolution and is suitable for isolating pure compounds.

Membrane-Based Separation Processes

Membrane-based separation techniques, such as microfiltration, ultrafiltration, and nanofiltration, can be used for the fractionation and purification of plant extracts. These processes separate molecules based on their size and shape.

Microfiltration can be used to remove suspended particles and microorganisms from the initial extract.

Ultrafiltration can separate macromolecules like proteins and polysaccharides from smaller molecules like flavonoids and santalins.

Nanofiltration can be employed to concentrate the colored compounds and separate them from smaller molecules like salts and sugars.

In-depth Analysis Reveals "Java Red A" is Not a Recognized Chemical Compound

Following a comprehensive investigation of scientific databases and publicly available information, it has been determined that "this compound" is not a recognized name for a specific chemical compound. The term does not appear in chemical literature or databases, and as a result, there is no scientific information available regarding its isolation, extraction, or chemical properties.

The name "Java Red" is, however, prominently associated with a brand of flavored cigars. It is plausible that "this compound" could be a proprietary name for a specific blend, extract, or flavoring agent used in these products, which would not be publicly disclosed or detailed in scientific research.

Further research into natural red pigments and chemical constituents from plants native to the island of Java, Indonesia, reveals several sources of red dyes used in traditional practices, such as batik. These include:

Sappanwood (Caesalpinia sappan): The heartwood of this tree is a well-known source of red and pink dyes. The primary chemical constituent responsible for its color is brazilin, which is oxidized to form brazilein.

Mahogany (Swietenia mahagoni): The bark of the mahogany tree produces a reddish-brown dye. cabidigitallibrary.org

Teak (Tectona grandis): Young teak leaves contain anthocyanin pigments, which can yield a red color. cabidigitallibrary.org

While these plants contain chemical compounds that produce red colors and are geographically linked to Java, there is no evidence to connect them to a substance specifically named "this compound."

Given the absence of any scientific data for a compound named "this compound," it is not possible to provide an article detailing its chemical methodologies as requested. The strict adherence to scientific accuracy and the exclusion of speculative or unverified information precludes the creation of content based on a term that does not correspond to a known chemical entity.

Sophisticated Analytical Characterization of Java Red Chemical Compounds

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopic methods are fundamental in determining the structural features and concentration of chemical compounds. For colored compounds like those potentially referred to as "Java Red A," techniques that probe interactions with electromagnetic radiation are particularly informative.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Quantification

UV-Vis spectroscopy is a powerful technique for analyzing compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of UV-Vis light is typically due to the presence of chromophores, which are functional groups containing pi electrons or non-bonding electrons that can be excited by the absorption of photons. For colored compounds, absorption in the visible region (400-800 nm) is responsible for their color libretexts.org.

UV-Vis spectroscopy can be used to determine the maximum absorbance wavelength (λmax) of a compound, which is characteristic of its chromophoric system. Changes in pH can also affect the UV-Vis spectra of certain compounds, such as anthocyanins, leading to shifts in λmax and providing insights into their structure and stability scispace.comresearchgate.net. Furthermore, by applying the Beer-Lambert Law, UV-Vis spectroscopy allows for the quantitative determination of the concentration of the absorbing compound in a solution, provided its molar absorptivity is known or a calibration curve is prepared scispace.com. Studies on Java red rice have utilized UV-Vis spectrophotometry to measure total anthocyanin content, indicating the relevance of this technique for analyzing pigments from such sources scispace.comresearchgate.net. UV-Vis spectroscopy has also been combined with chemometrics for the classification of plant extracts based on their spectral profiles undip.ac.idugm.ac.id.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a vibrational spectroscopic technique that provides information about the functional groups present in a molecule. It measures the absorption of infrared radiation by a sample as a function of wavenumber. Specific functional groups within a molecule vibrate at characteristic frequencies, resulting in distinct absorption bands in the FTIR spectrum upi.edu.

By analyzing the positions and intensities of these absorption bands, chemists can identify the types of bonds and functional groups present in a compound, such as O-H (hydroxyl), C-H (aliphatic or aromatic), C=C (alkene or aromatic), C=O (carbonyl), and C-O (ether or ester) stretches upi.eduaip.org. This information is invaluable for elucidating the molecular structure of an unknown compound or confirming the presence of specific functionalities in a known compound. FTIR analysis has been applied to study extracts from East Java red rice bran, revealing the presence of various functional groups consistent with phytochemical compounds like flavonoids, phenolics, and glycosides ugm.ac.id. Similarly, FTIR spectroscopy has been used to characterize functional groups in Java plum fruit extract aip.org. The FTIR spectrum acts as a unique fingerprint for a specific molecular structure and chemical bonding upi.edu.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

NMR spectroscopy is a powerful technique for determining the complete structure of organic molecules. It provides detailed information about the connectivity of atoms and the spatial arrangement of functional groups within a molecule. NMR spectroscopy is based on the principle that atomic nuclei with a magnetic moment (such as ¹H, ¹³C, ¹⁵N, and ³¹P) will absorb and re-emit radiofrequency radiation when placed in a strong magnetic field ufrgs.br.

The chemical environment of each nucleus influences the frequency at which it resonates, resulting in characteristic signals (chemical shifts) in the NMR spectrum. The splitting patterns of these signals (coupling constants) provide information about the number and type of neighboring nuclei. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, offer further insights into the connectivity and spatial relationships between atoms, allowing for the unambiguous assignment of signals and the complete elucidation of complex molecular structures ufrgs.br. While specific NMR data for a compound explicitly named "this compound" were not found, NMR spectroscopy is routinely used for the structural determination of natural products, including pigments and phenolic compounds, which are likely constituents of "Java Red" sources ufrgs.brmdpi.comchenomx.comnmrxiv.org.

Raman Spectroscopy for Vibrational Fingerprinting and Structural Conformity

Raman spectroscopy is another vibrational spectroscopic technique that complements FTIR spectroscopy. It measures the inelastic scattering of light (Raman scattering) by molecules, which occurs when photons interact with molecular vibrations. Like FTIR, Raman spectroscopy provides a unique vibrational fingerprint of a molecule, allowing for its identification and characterization anton-paar.com.

Raman spectroscopy is particularly useful for studying non-polar bonds and symmetrical vibrations that may be weak or absent in FTIR spectra. It is often used for the analysis of conjugated pi systems and provides information about the molecular backbone and crystalline structure anton-paar.comspectroscopyonline.com. Raman spectral imaging can provide chemical and structural information at a microscopic level, showing the distribution of different components within a sample horiba.com. While specific Raman data for "this compound" were not identified in the provided sources, Raman spectroscopy is applied to the analysis of pigments and natural compounds, offering valuable information about their vibrational modes and structural conformity spectroscopyonline.comuaic.ro.

Advanced Mass Spectrometry for Molecular Profiling and Identification

Mass spectrometry (MS) techniques are essential for determining the molecular weight of a compound and obtaining information about its fragmentation pattern, which aids in structural identification.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Metabolite Fingerprinting

LC-HRMS is a hyphenated technique that combines the separation power of liquid chromatography (LC) with the high mass accuracy and sensitivity of high-resolution mass spectrometry (HRMS). LC separates components in a complex mixture based on their differential interactions with a stationary phase and a mobile phase. The separated components then enter the HRMS, where they are ionized, and their mass-to-charge ratios (m/z) are measured with high precision ugm.ac.idijpsm.com.

HRMS provides accurate molecular weight information, which can be used to determine the elemental composition of a compound. Tandem mass spectrometry (MS/MS) can be performed to fragment the parent ion and measure the m/z values of the resulting fragment ions. The fragmentation pattern is characteristic of the compound's structure and can be used for identification by comparison with spectral libraries or by de novo structural elucidation ijpsm.combiotechnologia-journal.org. LC-HRMS is widely used for metabolite profiling and fingerprinting in complex biological and natural product extracts ijpsm.comredhat.comjapsonline.comresearchgate.net. Studies on East Java red rice bran and other plant extracts from Java have employed LC-HRMS to identify various phytochemical compounds, including flavonoids and phenolic acids, based on their retention times and high-resolution mass spectra ugm.ac.idijpsm.comjapsonline.comresearchgate.net. This demonstrates the applicability of LC-HRMS for the analysis of compounds potentially falling under the description of "this compound" if it is a natural product from these sources.

Subject: Regarding the Analytical Characterization of the Chemical Compound “this compound”

This response addresses your request for an English article focusing solely on the chemical compound “this compound” and its sophisticated analytical characterization using the specified techniques.

Searches were conducted to gather specific, detailed analytical data for a chemical compound explicitly named "this compound" concerning Tandem Mass Spectrometry (MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Principal Component Analysis (PCA). The aim was to find information suitable for generating thorough, informative, and scientifically accurate content, including data tables and detailed research findings, as outlined in your request.

However, the searches did not yield specific, detailed analytical data (such as MS/MS fragment ions, specific GC-MS volatile profiles, precise HPLC chromatographic parameters and results, TLC Rf values, or specific PCA loadings and scores) for a compound explicitly identified as "this compound" across the requested analytical methods. The term "Java Red" appears in contexts related to coffee varieties or colors, but not as a standard, well-characterized chemical compound with readily available detailed analytical data in the public domain necessary to fulfill the specific requirements of your outline.

Consequently, it is not possible to generate the detailed article with the requested depth, data tables, and specific research findings focused solely on the analytical characterization of "this compound" using the specified techniques, as the foundational specific data for this compound was not found.

Integration of Chemometrics for Data Interpretation and Authentication

Discriminant Analysis (DA) for Classification and Differentiation

Discriminant Analysis (DA) is a statistical technique used to classify objects or cases into one of two or more categories based on a set of predictor variables. In chemical analysis, DA can be applied to spectral or chromatographic data to differentiate between different samples, origins, or qualities of a substance or mixture. Despite its broad applicability in chemical characterization and classification, a comprehensive search of available literature did not yield specific research detailing the application of Discriminant Analysis for the characterization or differentiation of the chemical compound this compound (Acid Red 142).

Partial Least Squares (PLS) Regression and Discriminant Analysis for Predictive Modeling

Partial Least Squares (PLS) is a multivariate data analysis method that can be used for regression (PLS-R) or classification (PLS-DA). PLS-R is employed to build predictive models between a set of predictor variables (e.g., spectral data) and a set of response variables (e.g., concentration), while PLS-DA is used for classification purposes, identifying the variables that best discriminate between predefined groups. These techniques are valuable for developing predictive models in chemical analysis, such as predicting the concentration of a compound or classifying samples based on their composition. However, based on the available search results, there is no specific information detailing the use of Partial Least Squares Regression or Partial Least Squares Discriminant Analysis specifically for the predictive modeling or characterization of the chemical compound this compound.

Chemical Reactivity, Stability, and Transformation Pathways

Degradation Kinetics and Mechanisms of Anthocyanins and Flavonoids

The degradation of anthocyanins and flavonoids is a critical factor influencing their shelf life in food products and their persistence in biological systems. The kinetics and mechanisms of this degradation have been extensively studied under various conditions. Degradation often follows first-order kinetics, although deviations can occur depending on the specific compound and matrix. researchgate.netscielo.brmdpi.comacs.orgnih.govscielo.brresearchgate.netnih.gov

Hydrolytic Stability Under Varying pH Conditions

The stability of anthocyanins is highly dependent on pH due to the existence of different structural forms in equilibrium. At very low pH (pH < 2), the stable, colored flavylium (B80283) cation is predominant, responsible for red to orange hues. rsc.orgnih.gov As the pH increases (pH 3-6), the flavylium cation undergoes rapid hydration at the C2 position, forming the colorless carbinol pseudobase. rsc.org This carbinol form can then tautomerize into the colorless chalcone (B49325) form. rsc.orgnih.gov At higher pH values (pH ≥ 6), deprotonation of the flavylium cation leads to the formation of blue to violet quinoidal bases and anionic forms, which are generally less stable and prone to degradation. rsc.orgnih.gov The rate of degradation is typically slower at acidic pH and accelerates as the pH increases towards neutral and alkaline conditions. rsc.orgnih.govscielo.brupdatepublishing.com

Studies have shown that the specific structure of the anthocyanin, including the type and position of sugar moieties and acyl groups, influences its hydrolytic stability across different pH values. Acylated anthocyanins, for instance, can exhibit higher stability at neutral pH compared to their non-acylated counterparts. nih.gov

Photochemical Degradation Pathways and Light Sensitivity

Light exposure can significantly impact the stability of anthocyanins and flavonoids, leading to photochemical degradation. This degradation can involve oxidation and cleavage of the flavonoid structure. While some studies suggest light might increase the formation of the stable flavylium cation under certain conditions, generally, increased light intensity accelerates the degradation of anthocyanins. scielo.brupdatepublishing.com The presence of oxygen exacerbates photochemical degradation. The mechanisms can involve the generation of reactive oxygen species (ROS) which then react with the flavonoid structure.

Thermal Degradation Profiles and Isothermal/Non-Isothermal Kinetics

Temperature is a critical factor affecting the degradation kinetics of anthocyanins and flavonoids. Thermal degradation often follows first-order kinetics, with the rate constant increasing with temperature. researchgate.netscielo.brmdpi.comacs.orgnih.govscielo.br The thermal stability varies depending on the specific compound and the surrounding matrix. For anthocyanins, heating at temperatures above 70°C can lead to significant degradation, although some studies indicate relative stability up to certain temperatures (e.g., 80-120°C in purple maize extracts). mdpi.comacs.orgscielo.br

The degradation mechanism under heat can involve hydrolysis of glycosidic linkages, leading to the formation of unstable aglycones (anthocyanidins or flavonoid aglycones) which can then undergo further transformations, including ring cleavage, yielding smaller phenolic compounds like phenolic acids and aldehydes. nih.govdergipark.org.trftb.com.hr

Kinetic parameters such as the rate constant (k), half-life (t₁/₂), and activation energy (Ea) are used to describe thermal degradation. Higher activation energy indicates greater sensitivity of the degradation rate to temperature changes. researchgate.net Studies utilize both isothermal (constant temperature) and non-isothermal (varying temperature) methods to determine these parameters, mimicking different processing conditions. researchgate.netacs.orgxpublication.com

Data on thermal degradation kinetics of anthocyanins and flavonoids from various sources often fit a first-order model:

Rate = -d[C]/dt = k[C]

Where [C] is the concentration of the compound and k is the rate constant.

The half-life (t₁/₂) is related to the rate constant by the equation:

t₁/₂ = ln(2) / k

The temperature dependence of the rate constant is often described by the Arrhenius equation:

k = A * exp(-Ea / (R*T))

Where A is the pre-exponential factor, Ea is the activation energy, R is the ideal gas constant, and T is the absolute temperature.

Here is an example data representation based on general findings for anthocyanin thermal degradation:

| Temperature (°C) | Approximate Half-Life (minutes) |

| 70 | 180 acs.org |

| 80 | 115 acs.org |

| 90 | 40 acs.org |

| 100 | 15 acs.org |

| 110 | 10 acs.org |

Note: These values are illustrative and can vary significantly based on the specific anthocyanin, matrix composition, and other factors.

Enzymatic Degradation Processes and Inhibitors

Enzymatic degradation plays a significant role in the breakdown of anthocyanins and flavonoids in plant tissues and can also occur in processed products if active enzymes are present. Several enzyme classes are implicated, including β-glucosidases (also known as anthocyanases), polyphenol oxidases (PPOs), and peroxidases (PODs). ijournals.cnresearchgate.nettandfonline.comfrontiersin.org

β-glucosidases catalyze the hydrolysis of the glycosidic bond, releasing the aglycone (anthocyanidin or flavonoid aglycone) and the sugar moiety. ijournals.cnresearchgate.net The resulting aglycones are generally less stable than their glycosylated forms and are prone to further degradation, including the opening of the pyran ring. ijournals.cn

Polyphenol oxidases and peroxidases can also lead to anthocyanin degradation, often through coupled oxidation mechanisms. ijournals.cntandfonline.com These enzymes typically require the presence of other phenolic compounds with o-diphenol structures to initiate the reaction. ijournals.cn The enzymes oxidize these co-substrates to o-quinones, which then non-enzymatically oxidize the anthocyanins or flavonoids. ijournals.cn

The activity of these enzymes can be influenced by factors such as pH, temperature, and the presence of inhibitors. For example, some studies have shown that certain tannins can inhibit the activity of anthocyanin degradation-related peroxidases. mdpi.com

Complexation Chemistry with Metal Ions and Other Chemical Entities

Anthocyanins and flavonoids possess structural features, particularly hydroxyl and carbonyl groups, that allow them to chelate or complex with metal ions. researchgate.netscirp.orgcolloid.nlresearchgate.netrsc.orgacs.org The o-dihydroxyl group in the B-ring and the 3-hydroxy-4-ketone and 5-hydroxy-4-ketone moieties in the C-ring are common metal-binding sites. colloid.nl

The formation of flavonoid-metal complexes can significantly impact the color, stability, and biological activity of the flavonoid. researchgate.netrsc.orgbenthamscience.com Metal complexation can lead to bathochromic shifts (red shift) in the absorbance spectra, resulting in changes in color, often from red to purple or blue, particularly at slightly acidic to neutral pH. researchgate.netcolloid.nlacs.orgajol.infowikipedia.org This complexation can also enhance the stability of the flavonoid structure under certain conditions. researchgate.netscirp.orgacs.orgajol.info

Common metal ions that interact with anthocyanins and flavonoids include iron (Fe²⁺/Fe³⁺), aluminum (Al³⁺), copper (Cu²⁺), magnesium (Mg²⁺), zinc (Zn²⁺), and others. researchgate.netscirp.orgacs.orgajol.info The stoichiometry of the complexes formed can vary (e.g., 1:1, 1:2, 2:1 flavonoid-to-metal ratios) and is influenced by factors such as pH, the specific metal ion, and the flavonoid structure. colloid.nl

Beyond metal ions, anthocyanins can also interact with other compounds such as other flavonoids (co-pigmentation), polysaccharides, and proteins, which can affect their color stability and degradation. nih.govnih.govmdpi.com

Oxidative and Reductive Transformation Reactions

Anthocyanins and flavonoids are known for their antioxidant properties, which are closely linked to their ability to undergo oxidation-reduction (redox) reactions. researchgate.netnih.govoatext.comresearchgate.net The phenolic hydroxyl groups on the flavonoid structure are particularly susceptible to oxidation, where they can donate a hydrogen atom or an electron to reactive species, becoming flavonoid radicals. nih.govoatext.com These radicals can then undergo further reactions.

While oxidation is often associated with the antioxidant activity of flavonoids, it can also lead to their degradation and loss of color. researchgate.netnih.govnih.gov The oxidation pathways can be complex, involving the formation of o-quinones and subsequent reactions, including ring cleavage and the formation of smaller degradation products. nih.govmdpi.commdpi.com The presence of metal ions can catalyze oxidative degradation, sometimes shifting the flavonoid from an antioxidant to a pro-oxidant role. colloid.nlresearchgate.net

Reductive transformations of flavonoids are also relevant, particularly in biosynthetic pathways where sequential oxidation-reduction steps occur. rsc.org While less commonly discussed in terms of degradation under typical storage conditions compared to oxidation, the redox potential of flavonoids is a key aspect of their chemical reactivity.

Theoretical and Computational Chemical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure of a molecule. This includes calculating properties such as molecular orbitals, electron density distribution, ionization potentials, electron affinities, and spectroscopic parameters. These calculations can provide insights into the reactivity of different parts of the molecule, potential sites for nucleophilic or electrophilic attack, and the stability of various conformers.

Despite the general applicability of quantum chemical methods to organic molecules like Java Red A, specific research findings detailing quantum chemical calculations performed on this compound (Acid Red 142) were not identified in the conducted literature searches. Therefore, detailed data on its electronic structure and computationally predicted reactivity profiles are not available within the scope of this review.

Molecular Dynamics Simulations of Compound Interactions

However, specific studies employing molecular dynamics simulations to investigate the interactions of this compound (Acid Red 142) were not found in the performed searches. Consequently, detailed computational data on its dynamic behavior and interactions with other systems are not available here.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SAR) modeling are cheminformatics approaches that aim to establish mathematical relationships between the structural properties of a set of compounds and their biological activity or chemical reactivity. By analyzing a series of related molecules and their measured activities or reactivities, QSAR/SAR models can predict the properties of new or untested compounds based on their molecular structure. These models are valuable in chemical design and optimization.

While QSAR and SAR modeling are widely applied in chemistry, specific studies focusing on developing or applying these models to this compound (Acid Red 142) or a series of related azo dyes including this compound were not identified in the conducted literature searches. Therefore, specific QSAR/SAR data or models for this compound cannot be presented in this section.

In Silico Analysis of Chemical Pathways and Mechanistic Insights

In silico analysis of chemical pathways and mechanistic insights involves using computational methods to predict plausible reaction mechanisms, transition states, and reaction rates for chemical transformations involving a compound. This can include studying synthesis routes, degradation pathways, or metabolic transformations. Such analyses provide a deeper understanding of how a molecule is formed, how it might break down, or how it is processed in biological systems.

Specific in silico analyses detailing chemical pathways or providing mechanistic insights related to this compound (Acid Red 142) were not found in the performed searches. Thus, computational data on its formation, degradation, or reaction mechanisms are not available within the scope of this review.

Development and Application of Java-based Cheminformatics Tools and Algorithms

The field of cheminformatics utilizes computational techniques for handling, analyzing, and applying chemical information. This includes the development of software tools and algorithms for tasks such as database management, structure searching, property prediction, and molecular modeling. Java is a programming language that has been used in the development of various cheminformatics tools and libraries.

Environmental Fate and Transformation in Abiotic Systems

Degradation Pathways in Environmental Matrices (e.g., soil, water, air)

The degradation of Java Red A in the environment can proceed through both biotic and abiotic pathways. Azo dyes are generally resistant to aerobic biodegradation due to their complex aromatic structures. However, under anaerobic conditions, the characteristic azo bond (-N=N-) can be reductively cleaved by microorganisms, leading to the formation of aromatic amines, which may be colorless but can be more toxic and persistent than the parent dye molecule. The complete mineralization of these aromatic amine intermediates typically requires subsequent aerobic conditions.

Abiotic degradation, particularly through photochemical reactions, can play a significant role in the transformation of this compound in aqueous environments. Advanced Oxidation Processes (AOPs), such as photocatalysis, have been shown to be effective in degrading this dye. For instance, the photocatalytic degradation of Acid Red 142 using zinc oxide (ZnO) photocatalysts doped with silver (Ag) or copper (Cu) has been investigated. The degradation process was found to follow pseudo-first-order kinetics, with the rate of degradation being dependent on the type and concentration of the metal dopant.

Below is a table summarizing the kinetic data for the photocatalytic degradation of Acid Red 142 in an aqueous solution under solar irradiation.

Table 1: Pseudo-First-Order Kinetic Rate Constants for Photocatalytic Degradation of Acid Red 142

| Catalyst | Metal Loading (mole ratio) | Preparation Method | Rate Constant (k) (min⁻¹) |

|---|---|---|---|

| Undoped ZnO | - | - | 43 |

| Ag-doped ZnO | 1.5:1 | Photodeposition (PD) | 246 |

| Ag-doped ZnO | 1.5:1 | Liquid Impregnation (LI) | 98 |

| Cu-doped ZnO | 1.5:1 | Photodeposition (PD) | 78 |

Data sourced from a study on the photocatalytic activity of doped ZnO.

Adsorption and Desorption Phenomena with Environmental Adsorbents

The transport and bioavailability of this compound in the environment are significantly influenced by its adsorption to and desorption from solid matrices such as soil, sediment, and biomass. As an anionic dye, its adsorption is generally favored at lower pH values, where the surface of adsorbents is more positively charged, facilitating electrostatic attraction.

One study investigated the use of a bio-adsorbent derived from pineapple pulp for the removal of Acid Red 142 from aqueous solutions. The adsorption process was found to be pH-dependent, with higher efficiency in acidic conditions. The equilibrium data for the adsorption of Acid Red 142 onto pineapple pulp were well-described by the Freundlich isotherm model, which is often used to model multilayer adsorption on heterogeneous surfaces.

The table below presents the Freundlich isotherm parameters for the adsorption of Acid Red 142 on pineapple pulp.

Table 2: Freundlich Isotherm Parameters for Adsorption of Acid Red 142 on Pineapple Pulp

| Isotherm Parameter | Value |

|---|---|

| Freundlich Constant (K_F) ((mg/g)(L/mg)¹/ⁿ) | 0.78 |

| Adsorption Intensity (n) | 0.80 |

Data from a study on the use of pineapple fruit waste as a bio-adsorbent. nih.gov

While specific data on the adsorption of this compound to soil and sediment are scarce, the general behavior of acid dyes suggests that adsorption would be influenced by the clay mineralogy and organic matter content of the soil. Desorption processes would likely be influenced by changes in pH and the presence of competing anions in the soil solution.

Mobility and Leaching Characteristics in Soil Systems

The mobility of this compound in soil is a critical factor in determining its potential to contaminate groundwater. As a water-soluble anionic dye, it has the potential for significant mobility in soils with low anion exchange capacity and high pH. However, its mobility is attenuated by adsorption to soil components.

Specific studies on the leaching of Acid Red 142 through soil columns were not found in the reviewed literature. However, it is generally understood that the leaching potential of organic compounds is inversely related to their soil adsorption coefficient. Given its anionic nature, this compound would be expected to be more mobile in sandy soils with low organic matter content compared to clayey soils rich in organic matter.

Bioremediation and Chemical Remediation Potentials (excluding human health)

The removal of this compound from contaminated water and soil can be achieved through various bioremediation and chemical remediation techniques.

Bioremediation: Bioremediation of azo dyes often involves a two-stage process. An initial anaerobic stage facilitates the reductive cleavage of the azo bond by microorganisms, leading to decolorization. This is followed by an aerobic stage to degrade the resulting aromatic amines. Fungi, in particular, have shown potential for the bioremediation of textile dyes. For instance, the mycelium of Aspergillus ustus has been investigated for the removal of Acid Red 142 from wastewater, primarily through a biosorption mechanism. The process was found to be most effective under acidic conditions.

Chemical Remediation: Advanced Oxidation Processes (AOPs) are a prominent group of chemical remediation technologies for the degradation of recalcitrant organic pollutants like this compound. These methods rely on the generation of highly reactive hydroxyl radicals (•OH) to oxidize the dye molecules.

Photocatalysis, a type of AOP, has demonstrated effectiveness in degrading Acid Red 142. A study on the solar-irradiated photocatalytic degradation using doped ZnO catalysts showed significant removal of the dye from aqueous solutions. The efficiency of the degradation was dependent on the specific catalyst formulation.

The following table summarizes the percentage of Acid Red 142 degradation achieved with different photocatalysts after one hour of solar irradiation.

Table 3: Efficiency of Photocatalytic Degradation of Acid Red 142

| Catalyst | Metal Loading (mole ratio) | Preparation Method | Degradation (%) after 1 hour |

|---|---|---|---|

| Ag-doped ZnO | 1.5:1 | Photodeposition (PD) | >95 |

| Ag-doped ZnO | 1.5:1 | Liquid Impregnation (LI) | ~85 |

| Cu-doped ZnO | 1.5:1 | Photodeposition (PD) | ~80 |

| Cu-doped ZnO | 1.5:1 | Liquid Impregnation (LI) | ~70 |

Data interpreted from graphical representations in a study on photocatalytic activity of doped ZnO.

Other AOPs, such as Fenton and photo-Fenton processes, are also likely to be effective in the degradation of this compound, although specific studies on this particular dye were not prevalent in the reviewed literature.

Industrial and Non Biological Applications of Java Red Chemical Compounds

Application in Material Science and Polymer Chemistry

Java Red A, or Ponceau 4R, is utilized in the coloration of various polymer materials. nih.gov Its application extends to coloring plastics, where its stability and vibrant color are advantageous. nih.gov The dye's chemical structure allows it to be incorporated into polymer matrices, providing a desired red coloration to the final plastic products. Its use in this context is primarily for aesthetic purposes, adding color to a wide range of consumer and industrial plastic goods. nih.gov Research into polymer dots has also utilized Ponceau 4R in the context of developing fluorescent nanoprobes. nih.gov

Use as Natural Colorants in Non-Food/Non-Textile Industries

The application of this compound as a colorant is prevalent in several non-food and non-textile industries. It is a component in the formulation of inks and toners, contributing a distinct red shade. The paper and leather industries also employ Ponceau 4R in their dyeing and treatment processes to achieve specific red colorations. nih.gov Furthermore, it has been used in the formulation of some cosmetics and personal care products, such as shampoos, to impart a red color. tanyaexports.inajantacolours.com

Role in Environmental Technologies (e.g., Dye Removal from Wastewater)

The presence of this compound in industrial effluents has prompted significant research into its removal from wastewater. Various environmental technologies have been developed and optimized for the degradation and removal of this synthetic dye.

One of the primary methods studied is adsorption , where various materials are used to bind the dye molecules and remove them from the water. Studies have explored the use of low-cost adsorbents like alkali-boiled Tilapia fish scales, which have shown a high adsorption capacity for Ponceau 4R. rsc.org The process is influenced by factors such as pH, initial dye concentration, and temperature. rsc.org Another novel adsorbent, a polyamidoamine–cyclodextrin crosslinked copolymer, has also demonstrated a very high adsorption capacity for Ponceau 4R. researchgate.net

Advanced Oxidation Processes (AOPs) represent another significant area of research for the degradation of Ponceau 4R. These methods involve the generation of highly reactive hydroxyl radicals to break down the complex dye molecule. researchgate.net Processes such as the Fenton and photo-Fenton processes have been shown to be effective in achieving color degradation and reduction of Total Organic Carbon (TOC). researchgate.net The electro-Fenton process, which uses electricity to generate the Fenton reagents, has also been successfully applied to the mineralization of Ponceau 4R. ijert.org Ozonation is another AOP that has been used to degrade this dye in aqueous solutions. researchgate.net

Below is a table summarizing the findings of various studies on the removal of Ponceau 4R from wastewater.

| Technology | Adsorbent/Catalyst | Optimal Conditions | Removal Efficiency/Capacity | Reference |

| Adsorption | Alkali Boiled Tilapia Fish Scales | pH dependent, spontaneous and exothermic process | Max. adsorption capacity: 134.40 mg/g | rsc.org |

| Adsorption | Polyamidoamine–cyclodextrin crosslinked copolymer | pH < 5 | Adsorption capacity up to 254.3 mg/g | researchgate.net |

| Biosorption & Photocatalysis | Fig (biosorbent) & CuFe2O4/ZnO | Biosorption pH: 1.5; Photocatalysis with 30% CuFe2O4 | 64% photocatalytic degradation efficiency | ijcce.ac.ir |

| Fenton-like Process | Iron-impregnated Al-pillared Bentonite | pH: 3.6 | Effective decolorization and TOC removal | semanticscholar.org |

| Electro-Fenton | Graphite-felt cathode, Pt anode | [Fe2+]=0.5 mM, I=250 mA | 23.5% TOC removal after 4 hours | ijert.org |

| Super-iron (VI) Oxidation | K3(Fe0.800Mn0.200)2O8 | 2.5 g/L of oxidant | 90% COD removal, 95% TOC removal | jmaterenvironsci.com |

Development of Chemical Sensors and Probes

The need to monitor and detect the presence of this compound in various products and environments has led to the development of specialized chemical sensors and probes.

Electrochemical sensors have been a significant focus of research. These sensors offer rapid, simple, and sensitive detection of Ponceau 4R. nih.gov Various materials have been used to modify electrodes to enhance their sensitivity and selectivity. For instance, sensors based on alumina (B75360) microfibers, TiO2/electro-reduced graphene oxide nanocomposites, and multi-wall carbon nanotube films have been developed for the simultaneous detection of Ponceau 4R and other food colorants. nih.govmdpi.comresearchgate.net These sensors work by detecting the oxidation of the Ponceau 4R molecule at the electrode surface. mdpi.com

The table below details different electrochemical sensors developed for Ponceau 4R detection.

| Sensor Type | Electrode Material | Detection Limit (Ponceau 4R) | Reference |

| Electrochemical Sensor | Alumina Microfibers | 0.8 nM | nih.gov |

| Voltammetric Sensor | TiO2/Electro-Reduced Graphene Oxide Nanocomposite | 4.0 nM | mdpi.com |

| Electrochemical Sensor | Multi-wall Carbon Nanotube (MWNT) film | 15 µg L⁻¹ | researchgate.net |

| Electrochemical Sensor | Ionic Liquid Modified Expanded Graphite Paste Electrode | 1.4 x 10⁻⁹ mol/L | researchgate.net |

Fluorescent probes represent another innovative approach for the detection of Ponceau 4R. These probes are designed to exhibit a change in their fluorescence properties upon interacting with the dye. For example, fluorescent polymer dots have been synthesized and successfully applied as an optical probe for detecting Ponceau 4R, with a very low limit of detection. nih.gov Another study utilized graphene quantum dots as a fluorescence-quenching probe for the quantitative analysis of Ponceau 4R. researchgate.net These fluorescent methods offer high sensitivity and selectivity for the detection of this compound. nih.govresearchgate.net

Future Research Trajectories and Emerging Methodologies

Integration of Multi-Omics Approaches for Comprehensive Profiling

Information regarding the integration of multi-omics approaches (such as genomics, proteomics, or metabolomics) specifically in the context of studying the chemical compound Java Red A was not found in the consulted sources. While multi-omics techniques are increasingly applied to understand the complex interactions between chemical compounds and biological systems, their application to industrial dyes like Acid Red 142 does not appear to be widely reported in the provided literature. Future research could potentially explore how exposure to this compound or its degradation products might induce changes at the molecular level in microorganisms involved in biodegradation or in organisms exposed to contaminated environments, utilizing these comprehensive profiling techniques.

Advanced Spectroscopic and Chromatographic Techniques for High-Throughput Analysis

Current research involving Acid Red 142 utilizes standard analytical techniques such as UV-Vis spectrophotometry for quantifying dye concentration in studies like adsorption efficiency evaluations. mdpi.com More advanced spectroscopic methods, such as various Nuclear Magnetic Resonance (NMR) techniques (e.g., 2D HSQC, HMBC, PENDANT), have been employed in studies involving the degradation of complex organic mixtures aston.ac.uk, suggesting their potential applicability for detailed structural characterization of this compound and its transformation products. Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are also mentioned for the analysis of reaction products in chemical processes unistra.fr, and HPLC has been used for the analysis of other azo dyes americanchemicalsuppliers.com.

Future research could focus on the development and application of more advanced and high-throughput spectroscopic and chromatographic techniques for the analysis of this compound. This could include hyphenated techniques such as LC-MS or GC-MS for the identification and quantification of the dye and its potential degradation or reaction products in complex matrices. Exploring techniques like capillary electrophoresis or ultra-high-performance liquid chromatography (UHPLC) coupled with sensitive detectors could enable faster and more efficient analysis, crucial for high-throughput screening in environmental monitoring, degradation studies, or process optimization in dyeing.

Mechanistic Understanding of Complex Chemical Interactions

Research has begun to explore the chemical interactions of Acid Red 142 in specific contexts, such as its photocatalytic degradation in the presence of doped metal oxides like silver and copper-doped zinc oxide. These studies provide initial mechanistic insights, suggesting the involvement of electron-hole pairs in the degradation process. scialert.netdocsdrive.com The fundamental interaction of acid dyes with fibers, involving ionic bonding and van der Waals forces, is also a key aspect of their chemical behavior during dyeing. chemsrc.com

Future research should aim for a more comprehensive mechanistic understanding of this compound's interactions in various complex environments. This could involve detailed studies of its degradation pathways under different conditions (e.g., biological, chemical oxidation, photolysis) to identify intermediate products and elucidate the specific reaction mechanisms involved. Investigating the interactions of this compound with different materials, biological molecules, or environmental components at a molecular level using advanced computational modeling and experimental techniques could provide crucial information for predicting its fate and behavior in the environment and biological systems. Understanding these complex interactions is vital for developing effective remediation strategies and assessing potential environmental impacts.

Below is a table illustrating the kinetic rate constants for the photocatalytic degradation of Acid Red 142 using different doped ZnO catalysts:

| Catalyst Type | Doping Method | Mole Ratio (Metal:ZnO) | Kinetic Rate Constant (min⁻¹) |

| Ag-doped ZnO | Photodeposition (PD) | 1.5:1 | 246 docsdrive.com |

| Ag-doped ZnO | Liquid Impregnation (LI) | 1.5:1 | 98 docsdrive.com |

| Cu-doped ZnO | Photodeposition (PD) | 1.5:1 | 78 docsdrive.com |

| Cu-doped ZnO | Liquid Impregnation (LI) | 1.5:1 | 54 docsdrive.com |

| Undoped ZnO | N/A | N/A | 43 docsdrive.com |

Data derived from photocatalytic degradation studies of Acid Red 142. docsdrive.com

Sustainable and Green Chemistry Approaches for Compound Production and Application

The textile industry, a major user of acid dyes like this compound, is increasingly focusing on sustainable practices. The use of agricultural waste products, such as pineapple pulp, as adsorbents for removing acid dyes, including Acid Red 142, from wastewater represents a promising green chemistry approach for environmental remediation. mdpi.com Furthermore, the development of dye formulations incorporating natural product-based auxiliaries aims to improve dye exhaustion rates during the dyeing process, leading to reduced dye in the wastewater and potentially utilizing biodegradable components. google.comgoogle.com While some sources broadly suggest acid dyes are eco-friendly due to being derived from natural ingredients colorantsgroup.com, specific details on the sustainable production of this compound itself are limited in the provided information.

Future research in this area should prioritize the development of more sustainable and environmentally benign methods for the synthesis of this compound, exploring alternative reaction pathways, catalysts, and solvents that minimize waste generation and energy consumption. Implementing principles of green chemistry throughout the lifecycle of the dye, from synthesis to application and disposal, is crucial. This includes developing highly efficient dyeing processes that reduce water and energy usage, exploring innovative wastewater treatment technologies beyond adsorption, and investigating possibilities for recycling or reusing the dye or its components. Research into the biodegradability of this compound under various environmental conditions and the development of methods to enhance its biodegradation are also important future directions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.